molecular formula C18H14O2 B157553 3-(Naphthalen-1-ylmethoxy)benzaldehyde CAS No. 130205-11-7

3-(Naphthalen-1-ylmethoxy)benzaldehyde

Cat. No. B157553
M. Wt: 262.3 g/mol
InChI Key: FJHDNJULYZUAQT-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethoxy)benzaldehyde is a compound that can be associated with the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which is a fused double ring system made of two benzene rings. The compound has a methoxy group attached to the naphthalene ring and a benzaldehyde group attached to the methoxy group.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires multiple steps. For instance, the synthesis of naphthalene-based compounds can involve the use of dicationic species for oxidative coupling reactions, as seen in the synthesis of benzidines from N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) . Another method involves the use of Jones reagent in cascade reactions to synthesize 3-acyl-2-naphthols, which could be a step towards synthesizing related naphthalene compounds . Additionally, the synthesis of naphthalene derivatives can also involve the use of benzotriazole-assisted aromatic ring annulation, which is a method to create polysubstituted naphthalenes .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which provides the compound with specific chemical properties. The substitution on the naphthalene ring, such as methoxy or benzaldehyde groups, can significantly influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For example, naphthalene dioxygenase can oxidize naphthalene to produce different alcohols and aldehydes . This indicates that naphthalene derivatives, including those with methoxy and benzaldehyde groups, may also be susceptible to oxidation reactions. Furthermore, the synthesis of naphthalene-naphthol-benzaldehyde pitch resin involves cationic polymerization, which suggests that naphthalene derivatives can participate in polymerization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 3-(Naphthalen-1-ylmethoxy)benzaldehyde are influenced by their molecular structure. The presence of a methoxy group can increase the solubility of the compound in organic solvents, while the benzaldehyde group can contribute to the reactivity of the compound in condensation reactions. The synthesis of naphthalene-naphthol-benzaldehyde pitch resin shows that the softening point, coking value, and bond strength of the resin can be controlled by varying the amount of naphthol in the reaction system . This indicates that the physical properties of naphthalene derivatives can be fine-tuned for specific applications.

Scientific Research Applications

1. Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde

  • Application Summary: The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate .
  • Methods of Application: A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method . Characterization techniques such as X-ray diffraction (XRD), N 2 physical adsorption, Fourier transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), H 2 temperature programmed reduction (H 2 -TPR), and NH 3 temperature-programmed desorption (NH 3 -TPD) were employed to analyze the structure and surface properties of the catalysts .
  • Results: The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18 .

2. Synthesis of Benzaldehyde and Benzoic Acid by Selective Oxidation of Benzyl Alcohol

  • Application Summary: The selective oxidation of benzyl alcohol (BnOH) by 30 wt% hydrogen peroxide (H 2 O 2) with iron (III) tosylate is a solvent-controlled reaction .
  • Methods of Application: The use of different solvents, dissimilar products can be obtained in the reaction: in chloroform, quantitative conversion to benzaldehyde (BnH) is achieved; while high yield is obtained when producing benzoic acid (BA) in acetonitrile .
  • Results: This phenomenon is related not only to the polarity of organic solvents, but also to the interaction energies between BnH and different solvents molecules .

3. Efficient Enzymatic Production of Benzaldehyde

  • Application Summary: This research presents an efficient enzymatic process for the production of benzaldehyde from l-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and is widely used in the food industry .
  • Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than the wild type .
  • Results: The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .

4. Synthesis and Synthetic Applications of Betti Base

  • Application Summary: The Betti reaction, which produces aminobenzylnaphthol ligands, has been used in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives .
  • Methods of Application: Various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines are used instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
  • Results: The functional groups in these Mannich products offer many ring closure possibilities . Some of these products or the starting bifunctional compounds possess biological activity .

5. Synthesis of Renewable Alkylated Naphthalenes

  • Application Summary: This research presents a new route for the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone, two platform compounds that can be derived from lignocellulose .

6. Synthesis of Renewable Alkylated Naphthalenes

  • Application Summary: This research presents a new route for the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone, two platform compounds that can be derived from lignocellulose .

properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHDNJULYZUAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363472
Record name 3-(naphthalen-1-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-ylmethoxy)benzaldehyde

CAS RN

130205-11-7
Record name 3-(1-Naphthalenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130205-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(naphthalen-1-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Ji, WM Shi, DY Tian, GP Zhang, H Wang - RSC advances, 2019 - pubs.rsc.org
In this paper, a series of novel dithioacetal–naphthalenes were designed and synthesized for plant immunity. Their antiviral activities were evaluated against tobacco mosaic virus (TMV…
Number of citations: 7 pubs.rsc.org

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